Butyl oleate sulfate sodium salt Butyl oleate sulfate sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18524166
InChI: InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;;
SMILES:
Molecular Formula: C22H42Na2O6S
Molecular Weight: 480.6 g/mol

Butyl oleate sulfate sodium salt

CAS No.:

Cat. No.: VC18524166

Molecular Formula: C22H42Na2O6S

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Butyl oleate sulfate sodium salt -

Specification

Molecular Formula C22H42Na2O6S
Molecular Weight 480.6 g/mol
IUPAC Name disodium;butyl (Z)-octadec-9-enoate;sulfate
Standard InChI InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;;
Standard InChI Key CAQMWFJWGWYQCY-XJYPRCJUSA-L
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis Methodology

BOSSS is synthesized through a two-step process:

  • Sulfation of butyl oleate: Butyl oleate reacts with sulfur trioxide (SO3\text{SO}_3) or chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) to form butyl oleate sulfate .

    C22H42O4+SO3C22H42O7S\text{C}_{22}\text{H}_{42}\text{O}_4 + \text{SO}_3 \rightarrow \text{C}_{22}\text{H}_{42}\text{O}_7\text{S}
  • Neutralization: The intermediate is neutralized with sodium hydroxide (NaOH\text{NaOH}) or sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) to yield the sodium salt :

    C22H42O7S+2NaOHC22H42Na2O6S+H2O\text{C}_{22}\text{H}_{42}\text{O}_7\text{S} + 2\text{NaOH} \rightarrow \text{C}_{22}\text{H}_{42}\text{Na}_2\text{O}_6\text{S} + \text{H}_2\text{O}

Purification involves recrystallization or distillation to achieve a brown-red transparent oily product .

Structural Features

BOSSS comprises a hydrophobic oleate chain (C18H33O2\text{C}_{18}\text{H}_{33}\text{O}_2^-) and a hydrophilic sulfate group (SO4-\text{SO}_4^-), facilitating its surfactant behavior. The sodium counterions enhance water solubility .

Physicochemical Properties

Physical Characteristics

PropertyValue/DescriptionSource
AppearanceBrown-red transparent oily substance
Melting/DecompositionDecomposes above 100°C
SolubilityMiscible in water, alcohols
StabilityHydrolyzes in strong acids/bases

Surface Activity

BOSSS reduces surface tension in aqueous solutions (e.g., 35–40 mN/m at critical micelle concentration) . Its anionic nature promotes emulsification and foaming, making it effective in formulations with nonionic surfactants.

Hazard StatementCodeRisk
Skin irritationH315Causes mild to moderate irritation
Eye irritationH319Serious eye damage

Comparative Analysis with Related Surfactants

SurfactantMolecular FormulaKey Differences
Sodium oleateC18H33NaO2\text{C}_{18}\text{H}_{33}\text{NaO}_2Lacks sulfate group; weaker foaming
Sodium lauryl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Shorter chain; higher irritation potential

BOSSS’s longer hydrocarbon chain improves biodegradability compared to synthetic alternatives .

Recent Research and Developments

Bio-based Surfactant Innovations

A 2025 study highlighted BOSSS’s role in bio-derived surfactant libraries, demonstrating optimal surface tension reduction (35–40 mN/m) and compatibility with polyethylene glycol derivatives .

Rheological Modifications

Research on sodium oleate hydrogels suggests potential for BOSSS in viscoelastic applications, such as hydraulic fracturing fluids.

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